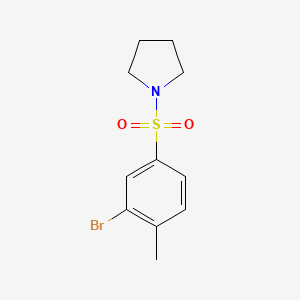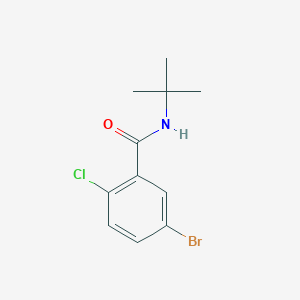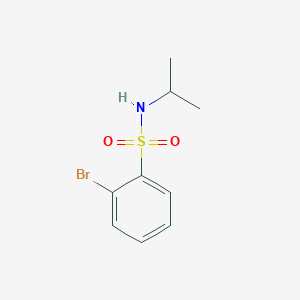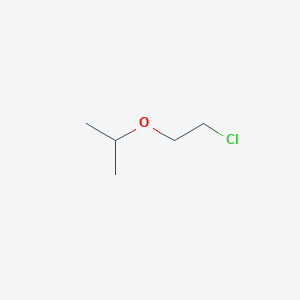
2,6-ビス(4,5-ジヒドロオキサゾール-2-イル)ピリジン
概要
説明
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine is a heterocyclic organic compound with the molecular formula C11H11N3O2. It is characterized by a pyridine ring substituted with two oxazoline groups at the 2 and 6 positions. This compound is known for its applications in coordination chemistry and catalysis due to its ability to act as a bidentate ligand.
科学的研究の応用
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Biology: Investigated for its potential in bioinorganic chemistry, particularly in mimicking enzyme active sites.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of metal-based drugs.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Safety and Hazards
The safety data sheet for 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
生化学分析
Biochemical Properties
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to bind with metal ions, forming complexes that can act as catalysts in various biochemical reactions
Cellular Effects
The effects of 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine exerts its effects through various mechanisms. It binds to biomolecules, including enzymes and proteins, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Furthermore, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies .
Metabolic Pathways
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for optimizing the compound’s delivery and efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine is crucial for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with 2-aminoethanol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazoline rings. The reaction conditions usually involve heating the mixture under reflux for several hours .
Industrial Production Methods
While specific industrial production methods for 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
化学反応の分析
Types of Reactions
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine can undergo various chemical reactions, including:
Coordination Reactions: It forms complexes with transition metals, which are useful in catalysis.
Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as iron(II) chloride or copper(II) acetate in solvents like ethanol or acetonitrile.
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.
Major Products
Coordination Complexes: These complexes are often used as catalysts in various organic transformations.
Substituted Derivatives: Products of nucleophilic substitution reactions can be further functionalized for specific applications.
作用機序
The mechanism by which 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The oxazoline rings provide nitrogen donors that can form stable complexes with metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling .
類似化合物との比較
Similar Compounds
- 2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
- 2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine
- 2,6-Bis(4-methyl-2-oxazolin-2-yl)pyridine
Uniqueness
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine is unique due to its specific substitution pattern, which provides a distinct electronic environment for metal coordination. This makes it particularly effective in forming stable metal complexes that are highly active in catalytic applications .
特性
IUPAC Name |
2-[6-(4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-8(10-12-4-6-15-10)14-9(3-1)11-13-5-7-16-11/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCRKHKJFCWTHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=NC(=CC=C2)C3=NCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90412658 | |
| Record name | Pyridine, 2,6-bis(4,5-dihydro-2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90412658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165125-95-1 | |
| Record name | Pyridine, 2,6-bis(4,5-dihydro-2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90412658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine (L1) contribute to the structure of the resulting coordination polymer?
A: 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine (L1) acts as a bridging ligand in the formation of the azide-copper coordination polymer [Cu2L1(N3)4]n []. The molecule possesses two oxazoline nitrogen atoms and one pyridine nitrogen atom, each capable of coordinating to copper (Cu) ions. In this specific case, L1, along with azide (N3-) bridges, facilitates the formation of a one-dimensional (1D) infinite hexagonal tape structure. This 1D structure is characterized by three types of azide bridges: two single end-on (μ-1,1-N3) and one double end-on (μ-1,3-N3) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate](/img/structure/B1277468.png)
